COX-2-IN-20 Demonstrates Exceptionally High COX-2 vs. COX-1 Selectivity Ratio
COX-2-IN-20 (5d) exhibits a COX-1/COX-2 selectivity ratio of approximately 1080, significantly higher than many clinically used NSAIDs and research-grade COX-2 inhibitors. Its IC50 for COX-2 is 17.9 nM, while its IC50 for COX-1 is 19.3 μM, yielding a >1000-fold preference for the inducible COX-2 isoform [1]. This contrasts sharply with non-selective NSAIDs like indomethacin, which typically exhibit far lower selectivity ratios (e.g., COX-1/COX-2 ~12 for indomethacin in comparable assays) [2].
| Evidence Dimension | COX-1/COX-2 selectivity (ratio) |
|---|---|
| Target Compound Data | COX-2 IC50 = 17.9 nM; COX-1 IC50 = 19.3 μM |
| Comparator Or Baseline | Indomethacin: COX-1/COX-2 selectivity ratio ~12 (from typical literature values) |
| Quantified Difference | Selectivity ratio: ~1080 (COX-2-IN-20) vs. ~12 (indomethacin) |
| Conditions | In vitro recombinant human COX-1 and COX-2 enzyme inhibition assays |
Why This Matters
For studies requiring clean mechanistic dissection of COX-2-dependent pathways without confounding COX-1-mediated effects (e.g., on gastric mucosa or platelet function), this high selectivity is a critical and quantifiable differentiator.
- [1] Li SM, Tsai SE, Chiang CY, Chung CY, Chuang TJ, Tseng CC, Jiang WP, Huang GJ, Lin CY, Yang YC, Fuh MT, Wong FF. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorg Chem. 2020 Nov;104:104333. View Source
- [2] MedChemExpress. COX-2-IN-20 (Compound 5d) technical datasheet. Accessed April 2026. View Source
